

Application Notes and Protocols: Labeling Nanoparticles with Carboxyrhodamine 110-PEG4-alkyne

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Compound of Interest

Compound Name: Carboxyrhodamine 110-PEG4-alkyne

Cat. No.: B606485

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyrhodamine 110-PEG4-alkyne is a high-performance fluorescent dye conjugate designed for the stable and efficient labeling of azide-functionalized nanoparticles and biomolecules. This application note provides detailed protocols for the covalent attachment of **Carboxyrhodamine 110-PEG4-alkyne** to various nanoparticle platforms via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The exceptional brightness, photostability, and pH insensitivity of Carboxyrhodamine 110, combined with the hydrophilic PEG4 spacer and the reactive alkyne group, make this an ideal tool for tracking and quantifying nanoparticles in a variety of biological applications, including drug delivery, cellular imaging, and in vivo tracking.[1][2]

The CuAAC reaction is highly specific and efficient, proceeding under mild, aqueous conditions, which preserves the integrity of both the nanoparticle and the dye.[3][4] This reaction forms a stable triazole linkage, ensuring that the fluorescent signal is a reliable indicator of the nanoparticle's location and concentration.[3]

Product Information

Carboxyrhodamine 110-PEG4-alkyne is a dark red solid soluble in organic solvents such as DMF, DMSO, and MeOH.[2] It is a click chemistry reagent containing a terminal alkyne group that readily reacts with azide-functionalized molecules in the presence of a copper(I) catalyst.
[1]

Key Properties of **Carboxyrhodamine 110-PEG4-alkyne**:

Property	Value	Reference
Molecular Formula	C ₃₂ H ₃₃ N ₃ O ₈	[2]
Molecular Weight	587.62 g/mol	[2]
Excitation Wavelength (λ _{abs})	501 nm (in MeOH)	[2]
Emission Wavelength (λ _{em})	525 nm (in MeOH)	[2]
Molar Extinction Coefficient (ε)	74.0 L mmol ⁻¹ cm ⁻¹ (in MeOH)	[2]
Purity	≥ 90% (HPLC)	[2]
Solubility	DMF, DMSO, MeOH	[2]
Storage Conditions	-20 °C	[2]

Advantages of Carboxyrhodamine 110 Dyes:

- High Photostability: Significantly more photostable than many other green fluorescent dyes.
[2]
- pH Insensitivity: Fluorescence is stable across a pH range of 4 to 9.[2]
- Chemical Stability: Highly stable under both acidic and basic conditions.[2]
- Improved Solubility: The PEG4 spacer enhances the water solubility of the dye conjugate.[2]

Experimental Protocols

General Considerations for Nanoparticle Labeling

Successful labeling of nanoparticles requires careful optimization of reaction conditions to ensure high efficiency while maintaining the stability and function of the nanoparticles. Key steps include preparation of azide-functionalized nanoparticles, the CuAAC reaction, and subsequent purification and characterization.

Protocol 1: Labeling of Azide-Functionalized Polymeric Nanoparticles (e.g., PLGA-PEG-N₃)

This protocol describes the labeling of pre-formed azide-functionalized polymeric nanoparticles.

Materials:

- Azide-functionalized polymeric nanoparticles (e.g., PLGA-PEG-N₃) dispersed in an appropriate buffer (e.g., PBS, pH 7.4)
- **Carboxyrhodamine 110-PEG4-alkyne**
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
- Anhydrous DMSO
- Deionized water
- Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Carboxyrhodamine 110-PEG4-alkyne** in anhydrous DMSO.
 - Prepare a 20 mM stock solution of CuSO₄ in deionized water.

- Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
- Prepare a 50 mM stock solution of THPTA in deionized water.
- CuAAC Reaction:
 - In a microcentrifuge tube, add the azide-functionalized nanoparticle suspension.
 - Add the **Carboxyrhodamine 110-PEG4-alkyne** stock solution to the nanoparticle suspension. The molar ratio of dye to azide groups on the nanoparticles should be optimized, typically starting with a 2 to 5-fold molar excess of the dye.
 - Premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio and let it stand for 5 minutes to form the copper-ligand complex.
 - Add the copper-ligand complex to the nanoparticle-dye mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper concentration.
 - Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking, protected from light.
- Purification:
 - Purify the labeled nanoparticles to remove unreacted dye and catalyst components. Size exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against an appropriate buffer are common methods.
- Characterization:
 - Characterize the labeled nanoparticles using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, dynamic light scattering (DLS) for size and polydispersity, and zeta potential measurement.

Protocol 2: Labeling of Azide-Functionalized Silica Nanoparticles

This protocol is suitable for the surface modification of azide-functionalized mesoporous or non-porous silica nanoparticles.

Materials:

- Azide-functionalized silica nanoparticles dispersed in a suitable solvent (e.g., ethanol or a buffered aqueous solution)
- **Carboxyrhodamine 110-PEG4-alkyne**
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA
- Anhydrous DMSO or DMF
- Ethanol
- Centrifuge

Procedure:

- Preparation of Stock Solutions: Prepare stock solutions as described in Protocol 1. TBTA can be used as an alternative ligand, typically dissolved in DMSO/t-butanol.
- CuAAC Reaction:
 - Disperse the azide-functionalized silica nanoparticles in the chosen reaction solvent.
 - Add the **Carboxyrhodamine 110-PEG4-alkyne** stock solution.
 - Add the copper catalyst (pre-complexed with the ligand if using TBTA or THPTA).

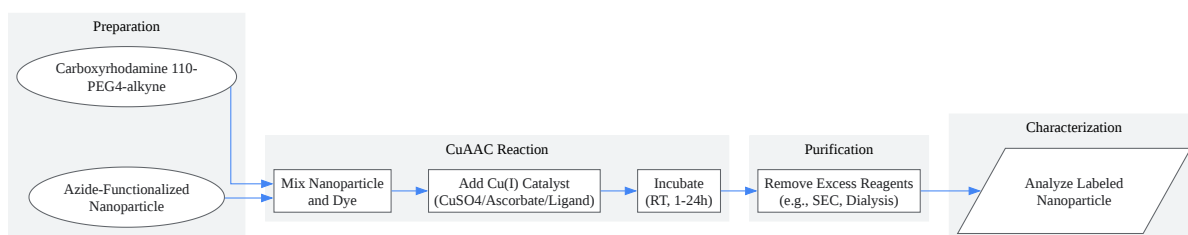
- Add the sodium ascorbate solution to initiate the reaction.
- Allow the reaction to proceed at room temperature for 4-24 hours with stirring, protected from light.
- Purification:
 - Pellet the labeled silica nanoparticles by centrifugation.
 - Remove the supernatant containing unreacted reagents.
 - Wash the nanoparticles repeatedly by resuspending them in fresh solvent (e.g., ethanol or water) and centrifuging. Repeat this process 3-5 times.
 - Dry the purified labeled nanoparticles under vacuum.
- Characterization:
 - Confirm successful labeling using techniques such as Fourier-transform infrared (FTIR) spectroscopy (to observe the triazole ring formation), thermogravimetric analysis (TGA) to quantify the attached dye, and fluorescence microscopy to visualize the labeled particles. DLS and zeta potential measurements should also be performed.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles Before and After Labeling with **Carboxyrhodamine 110-PEG4-alkyne** (Hypothetical Data)

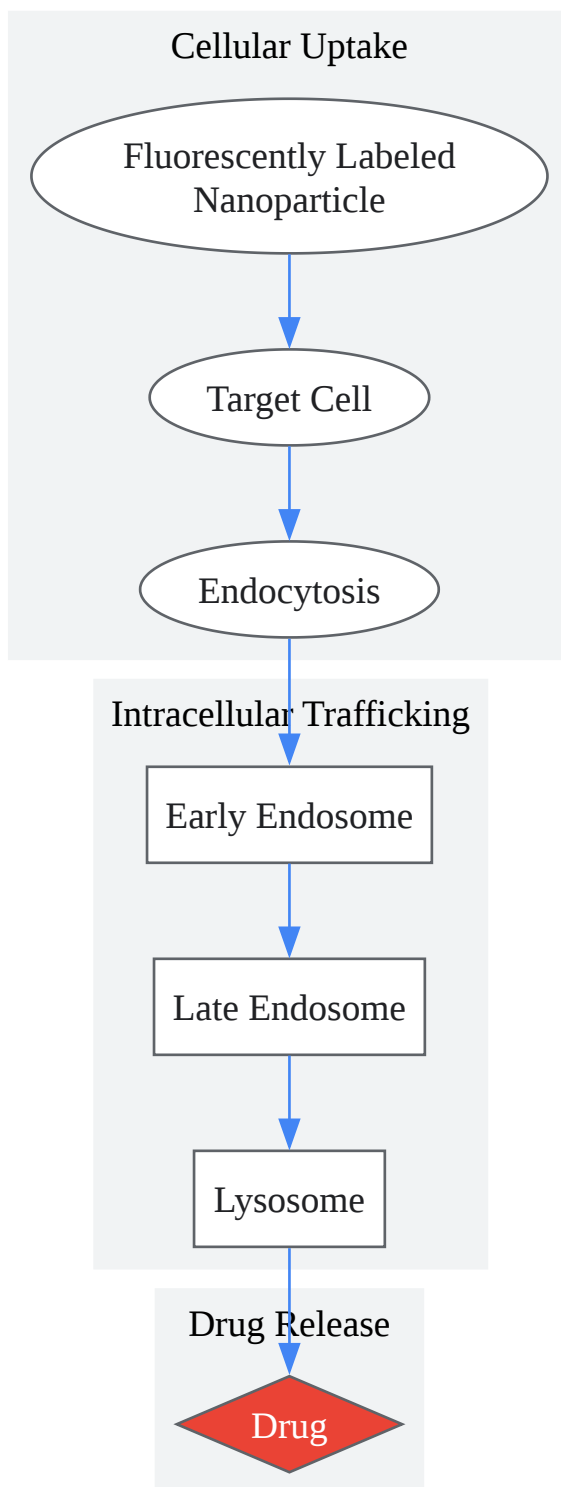
Nanoparticle Type	Parameter	Before Labeling	After Labeling
PLGA-PEG-N ₃	Hydrodynamic Diameter (nm)	120 ± 5	125 ± 6
	Polydispersity Index (PDI)	0.15 ± 0.02	0.17 ± 0.03
	Zeta Potential (mV)	-15 ± 2	-18 ± 3
	Fluorescence Intensity (a.u.)	< 10	8500 ± 500
Silica-N ₃	Hydrodynamic Diameter (nm)	150 ± 8	158 ± 9
	Polydispersity Index (PDI)	0.20 ± 0.03	0.22 ± 0.04
	Zeta Potential (mV)	-25 ± 4	-28 ± 5
	Fluorescence Intensity (a.u.)	< 10	9200 ± 600

Mandatory Visualizations



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Caption: Experimental workflow for labeling nanoparticles.



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Caption: Cellular uptake and drug delivery pathway.

Applications in Drug Delivery and Cellular Imaging

Fluorescently labeled nanoparticles are invaluable tools for visualizing and quantifying their interaction with biological systems.

Application 1: Cellular Uptake and Intracellular Trafficking Studies

Objective: To visualize the internalization and track the intracellular fate of nanoparticles in cultured cells.

Protocol:

- **Cell Culture:** Plate target cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
- **Incubation with Labeled Nanoparticles:** Replace the culture medium with fresh medium containing the Carboxyrhodamine 110-labeled nanoparticles at a predetermined concentration. Incubate for various time points (e.g., 30 min, 1h, 4h, 24h).
- **Washing:** After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.
- **Fixation and Staining (Optional):** Fix the cells with 4% paraformaldehyde. If desired, counterstain cellular compartments (e.g., lysosomes with LysoTracker Red, nucleus with DAPI).
- **Imaging:** Visualize the cells using a fluorescence microscope or a confocal laser scanning microscope. The green fluorescence of Carboxyrhodamine 110 will indicate the location of the nanoparticles.
- **Quantitative Analysis:** Use image analysis software to quantify the fluorescence intensity per cell, providing a measure of nanoparticle uptake.

Application 2: In Vivo Imaging and Biodistribution

Objective: To monitor the systemic distribution and tumor accumulation of nanoparticles in a preclinical animal model.

Protocol:

- **Animal Model:** Utilize an appropriate animal model (e.g., a tumor-bearing mouse model).
- **Administration:** Administer the fluorescently labeled nanoparticles systemically (e.g., via intravenous injection).
- **In Vivo Imaging:** At various time points post-injection, image the animal using a non-invasive in vivo imaging system (IVIS) equipped with the appropriate filters for Carboxyrhodamine 110.
- **Ex Vivo Organ Imaging:** After the final in vivo imaging time point, euthanize the animal and harvest major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart). Image the excised organs using the IVIS to quantify nanoparticle accumulation in each tissue.
- **Data Analysis:** Analyze the fluorescence intensity in the regions of interest (ROIs) corresponding to the tumor and other organs to determine the biodistribution profile of the nanoparticles.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Inefficient CuAAC reaction	<ul style="list-style-type: none">- Ensure the sodium ascorbate solution is freshly prepared.- Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.- Optimize the molar ratio of dye to azide groups.- Increase the reaction time or temperature (if compatible with the nanoparticles).
Nanoparticle Aggregation	<ul style="list-style-type: none">- Hydrophobic interactions of the dye.- Instability of nanoparticles in the reaction buffer.	<ul style="list-style-type: none">- Use a water-soluble copper ligand like THPTA.- Ensure the reaction buffer is compatible with the nanoparticles and maintains their colloidal stability.- Optimize the concentration of nanoparticles and dye in the reaction.
High Background Fluorescence	Incomplete removal of unreacted dye.	<ul style="list-style-type: none">- Improve the purification method (e.g., use a longer dialysis time, a larger volume of dialysis buffer, or a more appropriate size exclusion column).
Photobleaching during Imaging	High excitation laser power or long exposure times.	<ul style="list-style-type: none">- Reduce the laser power and/or exposure time.- Use an anti-fade mounting medium for fixed cell imaging.

Conclusion

Carboxyrhodamine 110-PEG4-alkyne is a robust and versatile fluorescent probe for the labeling of azide-functionalized nanoparticles. The protocols and information provided in these

application notes offer a comprehensive guide for researchers to successfully label their nanoparticles and utilize them in a range of applications, from fundamental cell biology to preclinical drug delivery studies. The exceptional properties of the Carboxyrhodamine 110 dye ensure high-quality, reliable data for the accurate tracking and quantification of nanoparticles in complex biological environments.

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